molecular formula C10H7BrFN B1517434 4-Bromo-6-fluoro-2-methylquinoline CAS No. 1070879-47-8

4-Bromo-6-fluoro-2-methylquinoline

Cat. No. B1517434
M. Wt: 240.07 g/mol
InChI Key: PNUZBHRKDCGEIY-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2-methylquinoline is a heterocyclic organic compound . It has a molecular weight of 240.07 . The IUPAC name for this compound is 4-bromo-6-fluoro-2-methylquinoline .


Synthesis Analysis

The synthesis of 4-Bromo-6-fluoro-2-methylquinoline involves several chiral Bronsted acid catalysts. These catalysts are used in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .


Molecular Structure Analysis

The molecular formula of 4-Bromo-6-fluoro-2-methylquinoline is C10H7BrFN . The InChI key is PNUZBHRKDCGEIY-UHFFFAOYSA-N . The exact mass is 238.974579 .


Chemical Reactions Analysis

The chemical reactivity of 4-Bromo-6-fluoro-2-methylquinoline includes cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

The density of 4-Bromo-6-fluoro-2-methylquinoline is 1.6±0.1 g/cm3 . It has a boiling point of 304.4±37.0 °C at 760 mmHg . The flash point is 137.9±26.5 °C . The LogP value is 3.29 , and the vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Specific Application: Synthesis of Quinoline Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Quinoline derivatives, including 4-Bromo-6-fluoro-2-methylquinoline, are used in the synthesis of various therapeutic agents. These agents have shown potential in treating a range of conditions, including malaria, microbial infections, mycobacterial infections, depression, convulsions, viral infections, cancer, hypertension, and inflammation .

Specific Application: Metal-free Transfer Hydrogenation

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 6-fluoro-2-methylquinoline, a compound similar to 4-Bromo-6-fluoro-2-methylquinoline, has been used in metal-free transfer hydrogenation reactions .
  • Methods of Application or Experimental Procedures: This process involves the use of chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source .
  • Results or Outcomes: This method has been used in the asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .

Application: Pharmaceutical Intermediates

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: 4-Bromo-6-fluoro-2-methylquinoline is used as an intermediate in the synthesis of various pharmaceutical compounds .

Application: Fluorination Reagents

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Bromo-6-fluoro-2-methylquinoline is used as a fluorination reagent. Fluorination is a chemical reaction that involves the introduction of fluorine to a compound .

Application: Synthesis of Bioactive Natural Products

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: 4-Bromo-6-fluoro-2-methylquinoline is used in the synthesis of bioactive natural products. These products have shown potential in treating a range of conditions, including malaria, microbial infections, mycobacterial infections, depression, convulsions, viral infections, cancer, hypertension, and inflammation .

Application: Synthesis of Fluoroquinolones

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Bromo-6-fluoro-2-methylquinoline is used in the synthesis of fluoroquinolones. Fluoroquinolones are a type of antibiotics that are widely used to treat bacterial infections .
  • Methods of Application or Experimental Procedures: This process involves the use of chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source .
  • Results or Outcomes: This method has been used in the asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .

Safety And Hazards

4-Bromo-6-fluoro-2-methylquinoline is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

4-bromo-6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZBHRKDCGEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653696
Record name 4-Bromo-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoro-2-methylquinoline

CAS RN

1070879-47-8
Record name 4-Bromo-6-fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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